![molecular formula C22H38N2O16 B587913 beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc CAS No. 149793-99-7](/img/structure/B587913.png)

beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

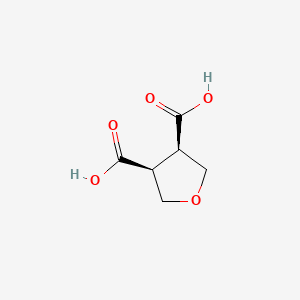

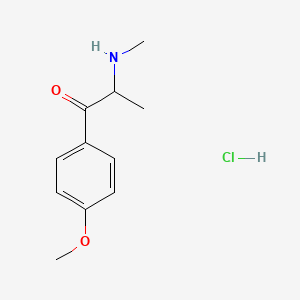

Beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc is a trisaccharide with the molecular formula C22H38N2O16 . It consists of a beta-D-Galactose (beta-D-Gal) residue attached by a (1->3) linkage to an N-acetyl-beta-D-glucosamine (beta-D-GlcpNAc) residue, which is in turn attached to a second galactose by a (1->6) linkage . This compound contains an O-Glycan core 2 motif and is often attached to a Ser/Thr aglycon .

Synthesis Analysis

The synthesis of this trisaccharide involves the stepwise transfer of alpha-D-Galp-(1->3)-beta-D-Galp-(1->4)-beta-D-GlcpNAc sequences to the 3-OH and 6-OH of distal galactose residues in bi-, tri-, and tetra-antennary asialo-glycans of N-linked complex type .Molecular Structure Analysis

The molecular structure of this trisaccharide is complex, with multiple hydroxyl groups and glycosidic linkages. The structure can be represented in IUPAC condensed form as Gal (b1-3) [GlcNAc (b1-6)]a-GalNAc . The molecular weight of this compound is 586.5 g/mol .Chemical Reactions Analysis

The chemical reactions involving this trisaccharide are primarily glycosyl transfer reactions. The hydroxyl groups 3 and 6 of distal galactose units in bi-, tri-, and tetra-antennary asialo-glycans of N-linked complex type were substituted stepwise by transferase reactions with the sequence alpha-D-Galp-(1->3)-beta-D-Galp-(1->4)-beta-D-GlcpNAc .Wissenschaftliche Forschungsanwendungen

Chemo-enzymatic Synthesis in Vaccine Development

The chemo-enzymatic synthesis of oligosaccharide fragments of capsular polysaccharides presents a promising avenue for vaccine development. For instance, oligosaccharides representing fragments of the capsular polysaccharide of Streptococcus pneumoniae type 14 were synthesized using a combination of chemical synthesis and enzymatic galactosylation. These oligosaccharides could be crucial for conjugation with carrier proteins and potentially serve as vaccines in animal models (Joosten et al., 2003).

Glycocalyx Glycan Fragments for Diagnostic Applications

The chemical synthesis of fucosylated oligosaccharide fragments of the glycocalyx glycan of the cercarial stage of the parasite Schistosoma mansoni has been documented. These structures, when conjugated with proteins, could serve as potential diagnostics for detecting antibodies against the glycan in the serum of infected humans, indicating their significant role in medical diagnostics and treatment strategies (Ágoston et al., 2002).

Capsular Polysaccharide Structure Analysis

The structural elucidation of capsular polysaccharides from clinical isolates, such as Bacteroides vulgatus from a patient with Crohn's disease, provides essential insights into the molecular composition of these entities. Such detailed analysis is crucial for understanding the role of these polysaccharides in disease pathology and potential therapeutic applications (Hashimoto et al., 2001).

Molecular Modeling for Structural Insights

Molecular modeling and NMR studies of oligosaccharides offer profound insights into the structural dynamics and interactions at the molecular level. Such studies provide valuable information on conformational preferences and potential intramolecular interactions, contributing significantly to the understanding of the structure-function relationships in biological molecules (Rohfritsch et al., 2007).

Wirkmechanismus

Target of Action

Beta-D-Galp-(1->3)-[Beta-D-GlcpNAc-(1->6)]-Alpha-D-GalpNAc, also known as Galbeta1-3(GlcNAcbeta1-6)GalNAcalpha, is an amino tetrasaccharide It is known to play a biological role as an epitope , which is a specific site on an antigen to which an antibody binds. This suggests that it may interact with immune system receptors.

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-3,6-dihydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O16/c1-6(27)23-11-16(32)13(29)8(3-25)38-21(11)36-5-10-15(31)19(12(20(35)37-10)24-7(2)28)40-22-18(34)17(33)14(30)9(4-26)39-22/h8-22,25-26,29-35H,3-5H2,1-2H3,(H,23,27)(H,24,28)/t8-,9-,10-,11-,12-,13-,14+,15+,16-,17+,18-,19-,20+,21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULDNGHDBFNGGC-XYVIJKTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680623 |

Source

|

| Record name | 2-Acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc | |

CAS RN |

149793-99-7 |

Source

|

| Record name | 2-Acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-{[(Methanesulfonyl)sulfanyl]methyl}-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl](/img/structure/B587830.png)

![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)

![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)